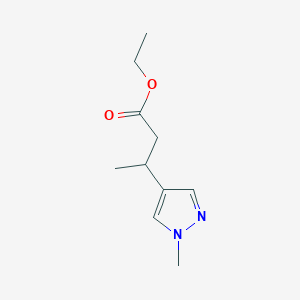
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C23H24N4OS and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has explored the synthesis of derivatives related to the queried compound, such as 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, for their potential anticancer effects. Specifically, studies have demonstrated strong anticancer activity against the breast cancer MCF-7 cell line, suggesting these compounds' potential in cancer therapy (Gaber et al., 2021).
Antiviral Activity
Research into the antiviral properties of compounds structurally related to the queried chemical, such as ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, has been conducted. Although these compounds showed limited activity against certain viruses, some demonstrated micromolar activities against specific cell lines, indicating potential for further exploration in antiviral therapy (Ivashchenko et al., 2014).
Antimicrobial Activity
The antimicrobial potential of related compounds, such as N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, has been evaluated. Studies have shown these compounds exhibit cytotoxicity against various cell lines, including MCF-7, suggesting their utility in combating microbial infections (Eshghi et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1H-indole, 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and thiourea in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "1H-indole", "7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "thiourea" ], "Reaction": [ "Step 1: 1H-indole is reacted with ethylene oxide to form 2-(1H-indol-1-yl)ethanol.", "Step 2: 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is reacted with ethylene oxide to form 2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethanol.", "Step 3: 2-(1H-indol-1-yl)ethanol and 2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethanol are reacted with thiourea in the presence of a suitable catalyst and solvent to form 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea." ] } | |
CAS RN |
887892-02-6 |
Product Name |
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea |
Molecular Formula |
C23H24N4OS |
Molecular Weight |
404.53 |
IUPAC Name |
1-(2-indol-1-ylethyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C23H24N4OS/c1-16-6-7-18-15-19(22(28)26-20(18)14-16)8-10-24-23(29)25-11-13-27-12-9-17-4-2-3-5-21(17)27/h2-7,9,12,14-15H,8,10-11,13H2,1H3,(H,26,28)(H2,24,25,29) |
InChI Key |
BHFUPURYENZTDH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NCCN3C=CC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



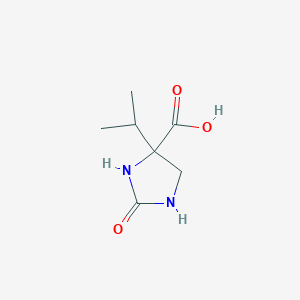
![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)
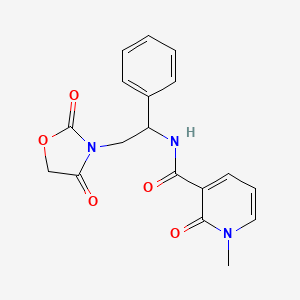
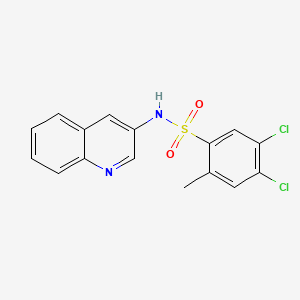
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2575913.png)
![2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575914.png)
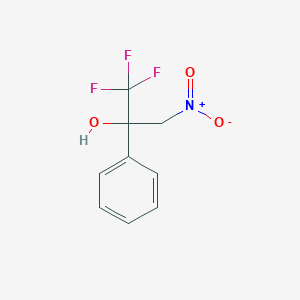
![N-{3-[1-(2,2-dimethylpropanoyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2575916.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)
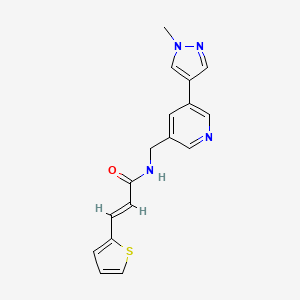
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2575925.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)
